
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane is an organosulfur compound characterized by its unique structure, which includes four sulfur atoms forming a cyclic tetrathiane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method involves the cyclization of dithiols in the presence of oxidizing agents. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the tetrathiane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols or disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and disulfides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
類似化合物との比較
Similar Compounds
3,6-Di(propan-2-yl)-4-methyl-morpholine-2,5-dione: A related compound with a similar sulfur-containing ring structure.
Cyclodidepsipeptides: Compounds with similar cyclic structures and potential biological activities.
Uniqueness
3,6-Di(propan-2-yl)-1,2,4,5-tetrathiane is unique due to its specific arrangement of sulfur atoms and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
特性
CAS番号 |
115152-66-4 |
|---|---|
分子式 |
C8H16S4 |
分子量 |
240.5 g/mol |
IUPAC名 |
3,6-di(propan-2-yl)-1,2,4,5-tetrathiane |
InChI |
InChI=1S/C8H16S4/c1-5(2)7-9-11-8(6(3)4)12-10-7/h5-8H,1-4H3 |
InChIキー |
ROBADDCVLNSGOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1SSC(SS1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


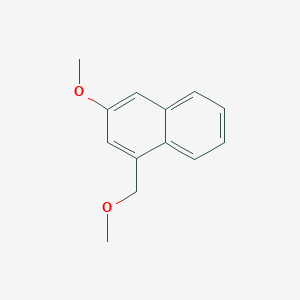
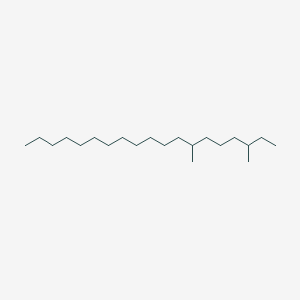
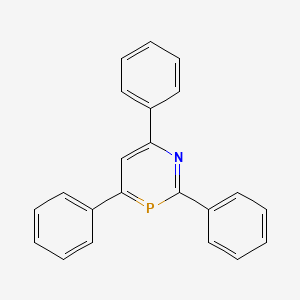
![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
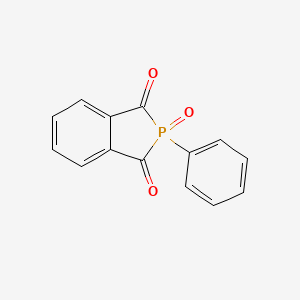
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)

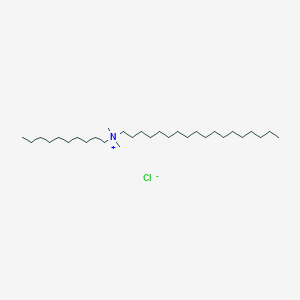
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
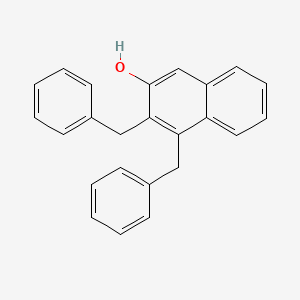
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)
